![molecular formula C19H13Cl2N3O4 B2540377 N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide CAS No. 339009-14-2](/img/structure/B2540377.png)
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide
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Description
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O4 and its molecular weight is 418.23. The purity is usually 95%.
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Scientific Research Applications
Affinity Towards Sisma-1 and Sigma-2 Receptors
A series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride . The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays . This suggests that the compound could be used in the development of drugs targeting these receptors.
NMR-Spectroscopy
The compound was used in investigations regarding synthesis and NMR-Spectroscopy . This suggests that it could be used as a reference compound in NMR studies.
Synthesis of Azoles and Aminoazoles
The compound was used in the synthesis of azoles and aminoazoles . This suggests that it could be used as a starting material or intermediate in the synthesis of these types of compounds.
Discrimination of Regioisomeric Products
The compound was used in the discrimination of regioisomeric products based on 13C-NMR data or by NOE-difference spectroscopy . This suggests that it could be used in studies involving the identification and characterization of regioisomers.
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could be used in the development of drugs with these types of activities.
Reactant in Chemical Synthesis
The compound was used as a reactant in a certain chemical synthesis route. This suggests that it could be used as a reactant in other chemical synthesis routes as well.
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRZUWPMFNJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide |
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